molecular formula C9H8N2O2 B1304935 2-(4-Nitrophenyl)propanenitrile CAS No. 50712-63-5

2-(4-Nitrophenyl)propanenitrile

Cat. No.: B1304935
CAS No.: 50712-63-5
M. Wt: 176.17 g/mol
InChI Key: QCPKTMACPAKCKW-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)propanenitrile is an organic compound with the molecular formula C9H8N2O2 It is characterized by a nitrophenyl group attached to a propanenitrile moiety

Mechanism of Action

Target of Action

This compound is a nitrile compound, and nitriles are known to interact with various enzymes and receptors in the body . .

Mode of Action

As a nitrile compound, it may undergo metabolism in the body to form other active compounds . The interaction of these metabolites with their targets can lead to various physiological changes. The exact mechanism needs to be elucidated through detailed studies.

Biochemical Pathways

Nitrile compounds can be metabolized in the body through various pathways, leading to the formation of different metabolites These metabolites can then interact with various biochemical pathways, leading to downstream effects

Pharmacokinetics

As a nitrile compound, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body . It may be metabolized in the liver and other tissues to form active metabolites. The compound and its metabolites are likely to be excreted through the kidneys . The impact of these properties on the bioavailability of the compound needs to be studied further.

Result of Action

The molecular and cellular effects of 2-(4-Nitrophenyl)propanenitrile’s action are not well-documented. Depending on its targets and mode of action, this compound can have various effects at the molecular and cellular levels. These effects can include changes in enzyme activity, alterations in cell signaling pathways, and effects on cell growth and survival

Action Environment

The action of this compound can be influenced by various environmental factors. These can include the pH and temperature of the body, the presence of other compounds, and the individual’s health status These factors can affect the absorption, distribution, metabolism, and excretion of the compound, thereby influencing its efficacy and stability

Biochemical Analysis

Biochemical Properties

2-(4-Nitrophenyl)propanenitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as farnesyl pyrophosphate synthase, which is crucial in the biosynthesis of isoprenoids . The interaction between this compound and farnesyl pyrophosphate synthase involves binding to the enzyme’s active site, leading to inhibition of its activity. This inhibition can affect the downstream production of essential biomolecules, thereby influencing various metabolic pathways.

Cellular Effects

The effects of this compound on cellular processes are profound. In studies involving Trypanosoma cruzi, the compound has been shown to inhibit the growth of epimastigote forms and cause lysis of trypomastigote forms . These effects are indicative of the compound’s potential as an antiparasitic agent. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal functioning of key enzymes and proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit farnesyl pyrophosphate synthase is a prime example of its mechanism of action . By binding to the enzyme’s active site, this compound prevents the synthesis of farnesyl pyrophosphate, a critical intermediate in the production of isoprenoids. This inhibition leads to a cascade of effects on cellular metabolism and gene expression, ultimately affecting cell function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to the compound can lead to gradual degradation, which may alter its efficacy and impact on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit the growth of parasites without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These dosage-dependent effects highlight the importance of optimizing the concentration of the compound for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to isoprenoid biosynthesis. The compound interacts with enzymes such as farnesyl pyrophosphate synthase, affecting the production of key intermediates in these pathways . This interaction can lead to changes in metabolic flux and alterations in metabolite levels, ultimately influencing cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of this compound is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular proteins.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in guiding this compound to its site of action, ensuring its effective participation in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)propanenitrile typically involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used.

    Oxidation: Although less common, the compound can also undergo oxidation reactions under specific conditions to form nitroso or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.

    Oxidation: Potassium permanganate, acetic acid as solvent.

Major Products Formed:

    Reduction: 2-(4-Aminophenyl)propanenitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Nitroso derivatives or other oxidized forms.

Scientific Research Applications

2-(4-Nitrophenyl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-(4-Fluorophenyl)propanenitrile
  • 2-(4-Chlorophenyl)propanenitrile
  • 2-(4-Methylphenyl)propanenitrile

Comparison: 2-(4-Nitrophenyl)propanenitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its fluorinated, chlorinated, or methylated analogs, the nitro compound exhibits different reactivity patterns in reduction, substitution, and oxidation reactions. Additionally, the biological activities of the nitro compound may differ significantly from those of its analogs due to the unique properties of the nitro group.

Properties

IUPAC Name

2-(4-nitrophenyl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-7(6-10)8-2-4-9(5-3-8)11(12)13/h2-5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPKTMACPAKCKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964960
Record name 2-(4-Nitrophenyl)propanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50712-63-5
Record name α-Methyl-4-nitrobenzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50712-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Nitrophenyl)propiononitrile
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Nitrophenyl)propanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-nitrophenyl)propiononitrile
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Synthesis routes and methods I

Procedure details

A −15+ C. solution of 4-nitroacetophenone (16.5 g, 100 mmol) and tosylmethyl isocyanide (29.3 g, 150 mmol) in methoxyethyl ether (400 ml) was slowly treated with a room temperature solution of the potassium t-butoxide (28 g, 250 mmol) in t-butanole (200 ml). The reaction mixture was stirred at −15 ° C. for 1 h and then allowed to warm to room temperature over night. Water (100 ml) was added to the mixture and organic was extracted with ether (3×200 ml). The combined organic fraction was washed with water (3×200 ml), brine (100 ml), dried over sodium sulfate, and concentrated in vacuo to give the crude material which was further purified by flash chromatography (SiO2, 30% EtOAc: Hexane) to give 13.6 g (77%) of the title compound. NMR was consistent with the proposed title structure.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
77%

Synthesis routes and methods II

Procedure details

A −15° C. solution of 4-nitroacetophenone (16.5 g, 100 mmol) and tosylmethyl isocyanide (2.9.3 g, 150 mmol) in methoxyethyl ether (400 mL) was slowly treated with a room temperature solution of the potassium t-butbxide. (28 g, 250 mmol) in t-butanol (200 mL). The reaction mixture was stirred at −15° C. for 1 h and then allowed to warm to room temperature over night. Water (100 mL) was added to the mixture and the organic layer was extracted with ether (3×200 mL). The combined organic fraction was washed with water (3×200 mL), brine (100 mL), dried over sodium sulfate, and concentrated in vacuo to give the crude material which was further purified by flash chromatography (SiO2, 30% EtOAc: Hexane) to give 13.6 g (77%) of the title compound. The NMR spectrum was consistent with the proposed title structure. Field Desorption Mass Spectrum: M+=176.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
150 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
77%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-(4-nitrophenyl)propanenitrile in the synthesis of substituted imidazolidine-2,4-diones?

A1: this compound acts as a crucial building block in the multi-step synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones []. The process involves reacting it with substituted phenyl isocyanates to form substituted 1-(1-cyanoethyl-1-phenyl)-3-phenylureas. These ureas then undergo a series of reactions in anhydrous phosphoric acid, ultimately yielding the desired imidazolidine-2,4-diones.

Q2: How does the presence of a nitro group in this compound influence the reaction pathway and the properties of the final products?

A2: The electron-withdrawing nature of the nitro group in this compound influences both the reactivity of the molecule and the properties of the final imidazolidine-2,4-diones. The nitro group enhances the electrophilicity of the nitrile group, facilitating its reaction with nucleophiles like amines. Furthermore, the presence of the nitro group in the final imidazolidine-2,4-dione structure can impact its acidity (pKa), influencing its chemical and potentially biological activity [].

Q3: What structural information about this compound and related compounds can be obtained from the research papers?

A3: While the first paper focuses on the synthetic pathway and kinetics of imidazolidine-2,4-dione formation [], the second paper delves into the crystal structure of 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile, a derivative of this compound []. This structural data provides valuable insights into the spatial arrangement of atoms within the molecule, bond lengths, and bond angles, which can be crucial for understanding its reactivity and potential interactions with biological targets.

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